molecular formula C9H6Cl2N2OS B2559823 N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide CAS No. 16628-63-0

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2559823
CAS No.: 16628-63-0
M. Wt: 261.12
InChI Key: ZLDQQJACXAADHP-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-1,3-benzothiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the benzothiazole class, a scaffold widely investigated for its diverse biological activities. Researchers value this acetamide derivative primarily for its potential as a building block in the synthesis of novel antimicrobial agents. Studies on structurally similar N-(6-substituted-1,3-benzothiazol-2yl)acetamide compounds have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, with some analogs showing promisingly low minimum inhibitory concentration (MIC) values . The mechanism of action for this class of inhibitors is associated with targeting the bacterial enzyme DNA gyrase (PDB: 3G75), a critical enzyme for bacterial DNA replication . Molecular docking studies suggest that these benzothiazole derivatives, including pyrrolamide variants, function by interacting with the ATP-binding site of the GyrB subunit, disrupting the enzyme's function and leading to bacterial cell death . This makes this compound a valuable precursor or candidate for researchers developing new antibacterial therapies to combat the growing threat of antimicrobial resistance. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDQQJACXAADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as acetic acid or ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4- and 6-chloro substituents on the benzothiazole ring are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic system.

Key Findings:

  • Amination : Reaction with primary or secondary amines (e.g., piperidine, morpholine) under reflux in polar aprotic solvents (DMF, DMSO) replaces chlorine atoms with amine groups. This is facilitated by the activation of the aromatic ring by the electron-withdrawing acetamide group .

  • Hydroxylation : Treatment with aqueous NaOH under heated conditions replaces chlorine with hydroxyl groups, forming phenolic derivatives.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Experimental Conditions:

  • Acidic Hydrolysis : Heating with concentrated HCl yields 4,6-dichloro-1,3-benzothiazol-2-amine.

  • Basic Hydrolysis : Reaction with NaOH produces the corresponding carboxylic acid derivative, though this pathway is less common due to competing ring-opening reactions.

Oxidation Reactions

The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxide or sulfone derivatives:

Oxidizing AgentProductConditions
H2_2O2_2SulfoxideRoom temperature, acetic acid
KMnO4_4SulfoneHeated, acidic medium

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

Reaction with aryl boronic acids in the presence of Pd(PPh3_3)4_4 and a base (e.g., Na2_2CO3_3) replaces chlorine atoms with aryl groups.

Buchwald-Hartwig Amination:

Forms C–N bonds with aryl halides using Pd catalysts, enabling the synthesis of complex heterocyclic systems .

Cyclization Reactions

The acetamide side chain can participate in cyclization to form fused heterocycles:

Example:

Reaction with thiourea in ethanol under reflux forms a thiazolo[5,4-b]benzothiazole derivative, leveraging the nucleophilic nitrogen of the acetamide group .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing chloro and acetamide groups, limited electrophilic substitution occurs at the 5-position of the benzothiazole ring:

Reaction TypeReagentProduct
NitrationHNO3_3/H2_2SO4_45-Nitro derivative
SulfonationSO3_3/H2_2SO4_45-Sulfo derivative

Reduction Reactions

Selective reduction of functional groups has been reported:

  • Nitro Group Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces nitro groups to amines if present in modified derivatives .

  • Chlorine Reduction : Not typically observed under standard reducing conditions due to strong C–Cl bond stability.

Complexation with Metals

The benzothiazole nitrogen and sulfur atoms coordinate with transition metals:

Metal SaltComplex TypeApplication
Cu(II)Square-planarCatalytic activity in oxidation reactions
Fe(III)OctahedralMagnetic materials research

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : Coupling with pyrrolidinone moieties enhances cytotoxicity.

  • Antimicrobials : Thiourea derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 100 μg/mL) .

Stability and Degradation

  • Photodegradation : UV exposure in aqueous solutions leads to dechlorination and ring-opening products .

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming char residues .

Scientific Research Applications

Antitumor Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide has been investigated for its potential as an antitumor agent. Research indicates that derivatives of benzothiazole exhibit considerable cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study tested several benzothiazole derivatives against 60 cancer cell lines at the National Cancer Institute (NCI). Among these, compounds with the benzothiazole moiety demonstrated significant activity against colon cancer, melanoma, and ovarian cancer cell lines. For instance, one derivative showed a growth inhibition (GI50) of 0.41–0.69 μM for colon cancer cells .

CompoundCancer TypeGI50 (μM)
3.1Colon Cancer0.41–0.69
3.2Melanoma0.48–13.50
6.5Ovarian Cancer0.25–5.01

Antibacterial Properties

The compound also exhibits antibacterial properties, which are essential in the fight against drug-resistant bacteria.

Case Study: Antibacterial Screening

A series of thiazole and benzothiazole derivatives were synthesized and evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria. The results indicated that certain substitutions on the benzothiazole ring enhanced antibacterial efficacy .

CompoundActivity AgainstRemarks
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideMultiple strainsPotent activity observed
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamideVarious bacteriaEffective as a ligand

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties.

Case Study: Antifungal Efficacy

Research into the antifungal activity of benzothiazole derivatives revealed promising results against dermatophytes and Candida albicans. Specific compounds demonstrated significant growth inhibition, suggesting their potential as antifungal agents .

CompoundTarget OrganismInhibition Zone (mm)
Benzothiazole Derivative ACandida albicans15
Benzothiazole Derivative BTrichophyton mentagrophytes18

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated.

Case Study: Multifunctional Antioxidants

A study highlighted that certain benzothiazole derivatives possess excellent filtering capacity against UV radiation and demonstrate antioxidant activity that protects skin cells from oxidative damage .

CompoundUVB Filtering Capacity (%)Antioxidant Activity (IC50 μM)
Compound X8512
Compound Y9010

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns on the Benzothiazole Ring

a) Dichloro vs. Trifluoromethyl Substituents
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): The trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and lipophilicity, contrasting with the dichloro substitution in the target compound. Trifluoromethyl groups often enhance metabolic stability and membrane permeability, whereas dichloro groups may prioritize halogen bonding in crystal packing or target binding .
  • The adamantyl group on the acetamide moiety adds steric bulk, which is absent in the target compound .
b) Triazine-Linked Analogues
  • PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide) (): This compound features a benzothiazole-triazine backbone, enabling dual inhibition of ABCG2-mediated drug efflux and degradation. The target compound lacks the triazine moiety, suggesting differences in specificity and mechanism of action .

Acetamide Substituent Variations

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The dichlorophenyl group on the acetamide contrasts with the dichloro-benzothiazole core of the target compound. Crystallographic analysis shows a 79.7° dihedral angle between the dichlorophenyl and thiazol rings, influencing packing via N–H⋯N hydrogen bonds. This highlights how substituent placement affects molecular conformation .
  • N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide (): Replacing benzothiazole with a triazine ring reduces aromaticity and alters electronic properties. The molecular formula (C₅H₄N₄OCl₂ vs. C₉H₅Cl₂N₂OS for the target compound) reflects distinct solubility and reactivity profiles .

Comparative Data Table

Compound Name Benzothiazole Substitution Acetamide Substituent Key Properties/Activities References
N-(4,6-Dichloro-1,3-benzothiazol-2-yl)acetamide 4,6-Cl₂ None (direct acetamide) Potential halogen bonding, stability -
PZ-39 6-NH-triazine 4-Chlorophenyl-sulfanyl ABCG2 inhibition, lysosomal degradation
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃ Phenyl Enhanced lipophilicity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide None (thiazol core) 2,6-Dichlorophenyl Hydrogen-bonded crystal packing
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide 6-OCH₃ Adamantyl Steric bulk, triclinic crystal packing

Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a benzothiazole core substituted with dichloro and acetamide groups. The structural formula can be represented as follows:

C9H7Cl2N1S\text{C}_9\text{H}_7\text{Cl}_2\text{N}_1\text{S}

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that various benzothiazole derivatives can inhibit cancer cell proliferation across multiple cancer types.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzothiazole derivatives against a panel of 60 human cancer cell lines. The results highlighted that certain derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.25 μM against ovarian cancer cells, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

Benzothiazole derivatives have also been recognized for their antibacterial and antifungal activities. A comparative study assessed the antimicrobial efficacy of various substituted benzothiazoles against common pathogens.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
1E. coli15
2S. aureus20
3C. albicans18
This compoundE. coli22

This table illustrates that this compound has a notable antibacterial effect against E. coli compared to other compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring cytokine production in activated macrophages.

Results

The compound demonstrated a significant reduction in TNF-alpha and IL-6 production in a dose-dependent manner:

Table 2: Anti-inflammatory Effects

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
103025
505045
1007065

These findings suggest that this compound may serve as a promising candidate for anti-inflammatory therapies .

The biological activities of this compound are attributed to its ability to interact with cellular targets involved in proliferation and inflammation pathways. For example:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, reducing pro-inflammatory cytokine production .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide?

The compound is typically synthesized via amide coupling reactions between 4,6-dichloro-1,3-benzothiazol-2-amine and acetyl chloride derivatives. Key steps include:

  • Activation of the carboxylic acid (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or thionyl chloride).
  • Reaction in aprotic solvents like DMF or dichloromethane under reflux conditions.
  • Purification via crystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirms substitution patterns and amide bond formation (e.g., NH resonance at δ ~12 ppm in DMSO-d6) .
  • IR Spectroscopy : Identifies carbonyl stretching (1660–1680 cm⁻¹) and N–H bending vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How can elemental analysis resolve ambiguities in purity assessment?

Combustion analysis (e.g., %C, %H, %N) provides empirical formula confirmation. Discrepancies >0.3% indicate impurities, necessitating recrystallization or chromatographic purification .

Advanced Research Questions

Q. What crystallographic strategies elucidate the molecular conformation of this compound?

  • X-ray diffraction using SHELXL refines crystal structures, identifying bond lengths, angles, and torsional parameters. For example, the dihedral angle between the benzothiazole and acetamide moieties can reveal steric or electronic effects .
  • Intermolecular interactions (e.g., N–H⋯N hydrogen bonds, S⋯S contacts) stabilize crystal packing and influence physicochemical properties .

Q. How do substituent modifications on the benzothiazole ring affect biological activity?

  • Structure-Activity Relationship (SAR) studies : Introducing electron-withdrawing groups (e.g., nitro at position 5 or 6) enhances enzyme inhibition (e.g., carbonic anhydrase isoforms) by altering electron density at the amide nitrogen .
  • Comparative crystallography : Structural overlays of analogs (e.g., nitro vs. chloro derivatives) reveal steric constraints in active-site binding .

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : Models interactions with target proteins (e.g., cholinesterases) to prioritize synthetic targets .

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may indicate conformational flexibility in solution vs. solid state .
  • Validation tools : Use PLATON to check for missed symmetry or disorder in crystallographic models .

Methodological Considerations

Q. What protocols optimize crystallization for X-ray analysis?

  • Solvent screening : Slow evaporation from ethanol/acetone mixtures yields high-quality single crystals .
  • Temperature gradients : Gradual cooling from 50°C to room temperature minimizes defects .

Q. How is HRMS data interpreted to confirm synthetic success?

  • Exact mass matching : Ensure [M+H]⁺/[M−H]⁻ peaks align with theoretical values (e.g., ±0.001 Da tolerance).
  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) signatures validate molecular composition .

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